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N-(3-Aminophenyl)-3-
Compound Name:

phenylpropanamide
CAS No.: 754162-13-5
Cat. No.: B1341304

Get Quote
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This technical guide provides a detailed analysis of the expected spectroscopic data for the
compound N-(3-Aminophenyl)-3-phenylpropanamide. Due to the limited availability of
published experimental spectra for this specific molecule, this guide will focus on a
comprehensive prediction and interpretation of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in
fundamental spectroscopic principles and supported by comparative analysis with structurally
related compounds. This document is intended for researchers, scientists, and professionals in
drug development who require a thorough understanding of the spectroscopic properties of this
and similar molecules.

Molecular Structure and Spectroscopic Overview

N-(3-Aminophenyl)-3-phenylpropanamide is an amide derivative with a molecular formula of
C1sH16N20 and a molecular weight of 240.30 g/mol . The structural features, including an
aromatic amine, a secondary amide, a monosubstituted benzene ring, and a disubstituted
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benzene ring, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is
crucial for its identification, purity assessment, and structural elucidation in various research
and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Below are the predicted H and 3C NMR spectra for N-(3-Aminophenyl)-3-
phenylpropanamide, along with a detailed interpretation.

Predicted *H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different
proton environments in the molecule. The predicted chemical shifts (8) are presented in Table
1.

Table 1: Predicted *H NMR Data for N-(3-Aminophenyl)-3-phenylpropanamide
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Chemical Shift
(6, ppm)

Multiplicity

Integration Assignment Rationale

~9.5-10.0

Singlet

The amide

proton is typically
1H Amide N-H deshielded and

appears as a

broad singlet.

~7.20-7.40

Multiplet

Protons of the
5H CeHs- monosubstituted
phenyl ring.

~7.10

Triplet

Aromatic proton
on the
Ar-H aminophenyl
tH (aminophenyl) ring, coupled to
two neighboring

protons.

~6.80

Doublet

Aromatic proton
Ar-H on the

(aminophenyl) aminophenyl

1H

ring.

~6.70

Singlet

Aromatic proton
Ar-H on the

(aminophenyl) aminophenyl

1H

ring.

~6.50

Doublet

Aromatic proton
Ar-H on the
1H _ )
(aminophenyl) aminophenyl

ring.

~3.60

Singlet

The primary

amine protons,
2H -NH:z which may

appear as a

broad singlet.
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Methylene
protons adjacent
) to the phenyl
~3.00 Triplet 2H -CHz2-Ph )
group, split by
the neighboring

CHoa.

Methylene
protons adjacent
) to the carbonyl
~2.60 Triplet 2H -CH2-C=0 )
group, split by
the neighboring

CHoa.

Causality Behind Predicted Shifts: The aromatic protons of the 3-aminophenyl group are
expected to be shifted upfield compared to benzene due to the electron-donating effect of the
amino group. The amide proton's chemical shift can be highly variable and is dependent on
solvent and concentration. The methylene protons of the propanamide chain are diastereotopic
and are expected to appear as triplets due to coupling with each other.

Predicted *C NMR Spectrum

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule. The
predicted chemical shifts are summarized in Table 2.

Table 2: Predicted 13C NMR Data for N-(3-Aminophenyl)-3-phenylpropanamide
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Chemical Shift (6, ppm) Assignment Rationale
The carbonyl carbon of the
) amide group is
~172 C=0 (Amide) o o
characteristically found in this
downfield region.
The aromatic carbon attached
~147 Ar-C (C-NH2) to the amino group is
deshielded.
] The ipso-carbon of the 3-
~141 Ar-C (ipso-phenyl)
phenyl group.
) ) The ipso-carbon of the N-(3-
~139 Ar-C (ipso-aminophenyl) ]
aminophenyl) group.
Aromatic carbons of the
~129 Ar-C (phenyl) ) )
monosubstituted phenyl ring.
Aromatic carbons of the
~128 Ar-C (phenyl) ) )
monosubstituted phenyl ring.
Aromatic carbons of the
~126 Ar-C (phenyl) ) ]
monosubstituted phenyl ring.
_ Aromatic carbon of the
~129 Ar-C (aminophenyl) ) ]
aminophenyl ring.
) Aromatic carbon of the
~115 Ar-C (aminophenyl) ] ]
aminophenyl ring.
_ Aromatic carbon of the
~112 Ar-C (aminophenyl) ) )
aminophenyl ring.
) Aromatic carbon of the
~108 Ar-C (aminophenyl) ] ]
aminophenyl ring.
The methylene carbon
~38 -CH2-C=0 _
adjacent to the carbonyl group.
The methylene carbon
~32 -CHz2-Ph

adjacent to the phenyl group.
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Expertise in Interpretation: The chemical shifts of the aromatic carbons in the 3-aminophenyl
ring are influenced by the electronic effects of both the amino and the amide substituents. The
carbonyl carbon signal is expected to be a sharp singlet in a proton-decoupled spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted
characteristic IR absorption bands for N-(3-Aminophenyl)-3-phenylpropanamide are listed in
Table 3. These predictions are based on the known absorption ranges for similar functional
groups.

Table 3: Predicted IR Absorption Bands for N-(3-Aminophenyl)-3-phenylpropanamide

Wavenumber . . .
Intensity Assignment Functional Group
(cm™)
Primary Amine (-NHz)
3400 - 3200 Medium, Broad N-H Stretch & Secondary Amide
(N-H)
3100 - 3000 Medium C-H Stretch Aromatic C-H
3000 - 2850 Medium C-H Stretch Aliphatic C-H
~1660 Strong C=0 Stretch (Amide )  Amide Carbonyl
~1600 & ~1480 Medium C=C Stretch Aromatic Ring
~1540 Medium N-H Bend (Amide II) Amide
Monosubstituted &
750 - 700 & 700-650 Strong C-H Bend Meta-disubstituted

Benzene

Self-Validating System: The presence of both N-H stretching bands (from the amine and
amide) and a strong carbonyl absorption are key indicators for the confirmation of the
molecule's primary structure. The fingerprint region (below 1500 cm~1) will contain a complex
pattern of absorptions unique to the molecule.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For N-(3-Aminophenyl)-3-phenylpropanamide, the molecular weight is 240.30
g/mol .

Expected Mass Spectrum:
e Molecular lon (M*): A peak at m/z = 240 is expected, corresponding to the intact molecule.

o [M+H]* lon: In techniques like electrospray ionization (ESI), the protonated molecule at m/z =
241 would be prominent. This is consistent with data for the related but smaller molecule, N-

(3-aminophenyl)propanamide, which shows a [M+H]+ ion[1].
Predicted Fragmentation Pathway:

The molecule is expected to fragment at the amide bond and along the propanamide chain.

Fragmentation Pathways

‘ ) S . [[CoH10NOJ*
Cleavage of C-Nbond " m/z 148

[CeH7N]*"

N-(3-Aminophenyl)-3-phenylpropanamide (m/z 240) | Cleavage of amide C-N bond /2 93

(o
[C15sH16N20]*"|
_

tE

Benzylic cleavage [C7H7]*
m/z 91

Cleavage of Ca-Cf bond

_ | [CoHoO]*
"\ m/z 133

i
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Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for N-(3-Aminophenyl)-3-
phenylpropanamide.

Authoritative Grounding: The fragmentation pattern can be predicted based on established
principles of mass spectrometry. For instance, the formation of the tropylium ion (m/z 91) is a
very common fragmentation pathway for compounds containing a benzyl group. Cleavage of
the amide bond is also a highly probable fragmentation route.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of N-(3-
Aminophenyl)-3-phenylpropanamide.

Synthesis: Amide Coupling Reaction

G-Phenylpropanoic acid)

g - l Coupling Agent Amide bond formation ‘( . ey .
[m Phenylenedlamlne]—V (.8, DCC, EDC) —Q\I (3-Aminophenyl)-3-phenylpropanamide
Anhydrous Solvent
(e.g., DCM, DMF)

Click to download full resolution via product page
Caption: General workflow for the synthesis of N-(3-Aminophenyl)-3-phenylpropanamide.
Step-by-Step Methodology:

» Reactant Preparation: Dissolve equimolar amounts of 3-phenylpropanoic acid and m-
phenylenediamine in an anhydrous aprotic solvent such as dichloromethane (DCM) or
dimethylformamide (DMF).
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 Activation: Cool the solution in an ice bath and add a coupling agent (e.g., N,N'-
dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
portion-wise.

o Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

o Work-up: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the
organic layer with dilute acid, dilute base, and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography or
recrystallization.

Spectroscopic Analysis

e NMR Spectroscopy:

o Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g.,
CDCIs or DMSO-ds).

o Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

o Process the spectra using appropriate software to perform Fourier transformation, phase
correction, and baseline correction.

* IR Spectroscopy:

o Prepare a KBr pellet containing a small amount of the solid sample or cast a thin film from
a volatile solvent onto a salt plate.

o Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the
range of 4000-400 cm™1,

e Mass Spectrometry:

o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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o Introduce the sample into the mass spectrometer via an appropriate ionization source
(e.g., ESI or APCI).

o Acquire the mass spectrum in the desired mass range.

Conclusion

This technical guide provides a robust, albeit predictive, spectroscopic profile of N-(3-
Aminophenyl)-3-phenylpropanamide. The presented data and interpretations, based on
sound chemical principles and comparisons with related structures, offer a valuable resource
for the identification and characterization of this compound. The outlined experimental
protocols provide a solid foundation for its synthesis and empirical spectroscopic analysis. As
with any predictive data, experimental verification is the ultimate standard for confirmation.

References

» National Center for Biotechnology Information. PubChem Compound Summary for CID
89953, N-(3-Aminophenyl)propanamide. [Link].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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